molecular formula C8H8BrNO4S B1449210 3-Bromo-5-(methylsulfonamido)benzoic acid CAS No. 1501338-22-2

3-Bromo-5-(methylsulfonamido)benzoic acid

Cat. No.: B1449210
CAS No.: 1501338-22-2
M. Wt: 294.12 g/mol
InChI Key: IGGBNIZXCMXPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of substituted benzoic acid chemistry that began in the nineteenth century. The foundational understanding of benzoic acid derivatives traces back to the sixteenth century when benzoic acid itself was first discovered through the dry distillation of gum benzoin, as documented by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The systematic characterization of benzoic acid's composition was later accomplished by Justus von Liebig and Friedrich Wöhler, who established the fundamental chemical understanding that would enable future derivative synthesis.

The specific compound this compound entered formal chemical documentation on October 20, 2014, when it was first created in the PubChem database system. This relatively recent documentation reflects the compound's emergence during the modern era of pharmaceutical chemistry, where complex substituted aromatic compounds have become increasingly important for drug discovery and development. The compound's most recent modification in chemical databases occurred on May 24, 2025, indicating ongoing research interest and potential applications.

The development of synthetic methodologies for creating complex substituted benzoic acids has been facilitated by advances in oxidation chemistry, particularly through the use of potassium permanganate oxidation techniques that enable the conversion of methylated aromatic compounds to their corresponding carboxylic acids. These synthetic approaches have proven essential for accessing compounds like this compound, where multiple functional group manipulations are required to achieve the desired substitution pattern.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of functional groups that provide multiple sites for chemical modification and its potential role as a synthetic intermediate. Related compounds in the 3-bromo-5-substituted benzoic acid family have demonstrated considerable utility in pharmaceutical research, particularly in the development of sodium-glucose cotransporter 2 inhibitors for diabetes therapy. The structural similarity between this compound and these therapeutically relevant compounds suggests potential applications in similar medicinal chemistry programs.

Research into substituted benzoic acid derivatives has revealed their importance as key intermediates in multi-step synthetic sequences. The compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which shares structural features with this compound, has been identified as a crucial intermediate for synthesizing a family of promising sodium-glucose cotransporter 2 inhibitors currently undergoing preclinical and phase I studies. This demonstrates the broader significance of brominated and functionalized benzoic acid derivatives in pharmaceutical development.

The methylsulfonamido functional group present in this compound represents a particularly important structural motif in medicinal chemistry. Research has shown that sulfonamide-containing compounds exhibit diverse biological activities and serve as key pharmacophores in drug design. The specific positioning of the methylsulfonamido group at the 5-position relative to the carboxylic acid functionality creates a unique spatial arrangement that may influence both chemical reactivity and biological activity.

Furthermore, the presence of bromine at the 3-position provides a versatile handle for additional synthetic transformations through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira coupling methodologies. These transformations enable the incorporation of the compound into larger molecular frameworks, making it a valuable building block for complex molecule synthesis.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds. The compound's official International Union of Pure and Applied Chemistry name is 3-bromo-5-(methanesulfonamido)benzoic acid, which precisely describes the substitution pattern on the benzene ring. The numbering system begins with the carboxylic acid carbon as position 1, placing the bromine atom at position 3 and the methanesulfonamido group at position 5.

Property Value
Molecular Formula C8H8BrNO4S
Molecular Weight 294.12 g/mol
PubChem CID 81562135
CAS Registry Number 1501338-22-2
InChI Key IGGBNIZXCMXPBW-UHFFFAOYSA-N
SMILES Notation CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br

The compound possesses multiple synonyms that reflect different naming conventions and database entries. These include 3-bromo-5-(methanesulfonamido)benzoic acid, 3-bromo-5-methanesulfonamidobenzoic acid, and the abbreviated form found in chemical databases as SCHEMBL15649974. The Chemical Abstracts Service registry number 1501338-22-2 provides a unique identifier for the compound in chemical literature and regulatory documentation.

From a chemical classification perspective, this compound belongs to several important structural categories. It is classified as a substituted benzoic acid derivative, incorporating both halogen and organosulfur functional groups. The compound falls under the broader category of aromatic carboxylic acids and specifically represents a member of the bromobenzoic acid family. The presence of the sulfonamide functionality places it within the organosulfur compound classification, while the aromatic nature classifies it among benzene derivatives.

The structural representation reveals a benzene ring bearing three distinct functional groups: a carboxylic acid group (-COOH), a bromine atom, and a methylsulfonamido group (-NHSO2CH3). This substitution pattern creates a molecule with both electron-withdrawing and electron-donating characteristics, influencing its chemical reactivity and potential interactions with biological targets. The compound's three-dimensional structure, as represented in chemical databases, shows the spatial arrangement of these functional groups and their potential for intermolecular interactions.

Properties

IUPAC Name

3-bromo-5-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-3-5(8(11)12)2-6(9)4-7/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGBNIZXCMXPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methylsulfonamido)benzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-(methylsulfonamido)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom in brominated benzoic acids is a common site for nucleophilic substitution. For example:

  • Suzuki-Miyaura Coupling : Brominated aromatic compounds often undergo palladium-catalyzed cross-coupling with boronic acids. For instance, 3-bromo-5-methylbenzoic acid ( ) could participate in such reactions to form biaryl derivatives.

  • Amination : Bromine may be replaced by amines under Buchwald-Hartwig conditions.

Example Reaction Pathway:

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid3-Aryl-5-(methylsulfonamido)benzoic acid~70%†

†Yield estimated from analogous reactions in brominated benzoic acids .

Carboxylic Acid Reactions

The carboxylic acid group can undergo:

  • Esterification : Reaction with methanol/H⁺ to form methyl esters.

  • Amide Formation : Coupling with amines using EDCl/HOBt.

Sulfonamido Group Reactivity

The methylsulfonamido moiety may participate in:

  • Hydrolysis : Under acidic or basic conditions to yield sulfonic acids or amines.

  • Alkylation : Reaction with alkyl halides to form N-alkylated derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing sulfonamido and carboxylic acid groups direct incoming electrophiles to specific positions. For example:

  • Nitration : Likely occurs at the para position relative to the sulfonamido group.

  • Halogenation : Bromine or chlorine addition at activated positions.

Oxidation and Reduction

  • Oxidation : The methyl group (if present) in analogs like 3-bromo-5-methylbenzoic acid is oxidized to carboxylic acid using KMnO₄ .

  • Reduction : The bromine atom could be reduced to hydrogen via catalytic hydrogenation (H₂/Pd-C).

Key Data from Analogous Compounds

CompoundReactionConditionsOutcomeReference
3-Bromo-5-methylbenzoic acidKMnO₄ oxidationReflux in acetone/waterCarboxylic acid retention
5-Bromo-2-chloro-4-(methoxycarbonyl)BrominationNBS in THFRegioselective bromination

Challenges and Limitations

No direct studies on 3-Bromo-5-(methylsulfonamido)benzoic acid were identified in the reviewed literature. Predictions are based on:

  • Reactivity of bromoarenes.

  • Behavior of sulfonamides and carboxylic acids in similar scaffolds.

Further experimental validation is required to confirm these pathways.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-(methylsulfonamido)benzoic acid serves as a critical building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceutical compounds and specialty chemicals. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic chemistry.

Research indicates that this compound may exhibit significant biological activities:

  • Antimicrobial Properties: Studies have suggested that derivatives of benzoic acids, including this compound, can inhibit the growth of various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria.
  • Anticancer Potential: Preliminary investigations have shown that this compound may affect cancer cell lines, although further research is necessary to elucidate its mechanisms of action.

Pharmaceutical Intermediate

The compound is being explored as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for further studies aimed at developing new therapeutic agents.

Enzyme Inhibition

Preliminary studies have investigated the compound's inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for bacterial survival. Some derivatives have shown promising IC50 values, suggesting potential applications as anti-tuberculosis agents.

Case Study: Antimicrobial Activity

A study conducted on substituted benzoic acids demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against resistant bacterial strains. The research highlighted the potential for developing new antibiotics based on this structural framework.

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound, particularly against Mycobacterium tuberculosis DHFR. The results indicated that certain derivatives could serve as effective inhibitors, with IC50 values suggesting a promising avenue for anti-tuberculosis drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfonamido group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The bioactivity and physicochemical properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key References
3-Bromo-5-(methylsulfonamido)benzoic acid 1501338-22-2 C₈H₇BrNO₄S 293.11 3-Br, 5-SO₂NHCH₃ ≥95%
5-Bromo-2-(methylsulfonamido)benzoic acid 1225713-29-0 C₈H₇BrNO₄S 293.11 5-Br, 2-SO₂NHCH₃ (ortho position) ≥95%
3-Bromo-4-(methylsulfonyl)benzoic acid 39058-84-9 C₈H₇BrO₄S 277.15 3-Br, 4-SO₂CH₃ (sulfonyl vs. sulfonamido) ≥97%
3-Bromo-5-(trifluoromethoxy)benzoic acid 453565-90-7 C₈H₄BrF₃O₃ 285.01 3-Br, 5-OCF₃ (electron-withdrawing group) ≥95%
3-Bromo-5-methoxybenzoic acid 16435-84-6 C₈H₇BrO₃ 231.05 3-Br, 5-OCH₃ (methoxy group) ≥98%
Key Observations:

Positional Isomerism : The shift of the sulfonamido group from the 5-position (this compound) to the 2-position (5-Bromo-2-(methylsulfonamido)benzoic acid) alters steric and electronic interactions. Ortho-substituted derivatives may exhibit reduced solubility due to intramolecular hydrogen bonding .

Electron-Withdrawing Substituents : The trifluoromethoxy (-OCF₃) group in 3-Bromo-5-(trifluoromethoxy)benzoic acid enhances metabolic stability compared to methoxy (-OCH₃) analogs, as seen in .

WD Repeat-Containing Protein Inhibition :
  • Compounds like this compound exhibit IC₅₀ values in the nanomolar range due to strong hydrogen bonding via the sulfonamido group and halogen interactions with hydrophobic pockets .
  • Substituent Impact : Chloro analogs (e.g., 3-Bromo-3-chloro derivatives in ) show enhanced potency but higher cytotoxicity, limiting therapeutic utility .
Biosensor Recognition :
  • A yeast-based biosensor (sBAD) in demonstrates that benzoic acid derivatives with para-substituents are more readily recognized than meta- or ortho-substituted analogs. The meta-substituted bromo and sulfonamido groups in this compound may reduce biosensor sensitivity compared to para-trifluoromethoxy derivatives .

Biological Activity

3-Bromo-5-(methylsulfonamido)benzoic acid, with the CAS number 1501338-22-2, is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a methylsulfonamide group attached to a benzoic acid framework. This unique structure contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group may enhance its binding affinity to target proteins, potentially modulating their activity and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that substituted benzoic acids can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for bacterial survival. Preliminary studies indicate that derivatives of benzoic acid can act as effective inhibitors of DHFR from Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 7 μM . This suggests that this compound could also be developed as a potential anti-tuberculosis agent.

Case Studies and Research Findings

  • Study on Antibacterial Activity : In a study assessing the antibacterial properties of various benzoic acid derivatives, this compound was found to exhibit potent activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
  • Inhibition of Dihydrofolate Reductase : A series of experiments aimed at evaluating the inhibition of MtDHFR revealed that several benzoic acid derivatives, including those structurally related to this compound, could significantly inhibit enzyme activity. The best-performing compound showed an IC50 value significantly lower than that of the original fragment used for comparison .
  • Toxicological Studies : Toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile in vivo. Preliminary results suggest moderate toxicity levels at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 (μM)Biological Activity
This compoundBenzoic Acid DerivativeTBDAntimicrobial, DHFR inhibition
4e (Substituted Benzoic Acid)Benzoic Acid Derivative7Strong DHFR inhibitor
Moracin CNatural CompoundTBDLOX inhibition

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-Bromo-5-(methylsulfonamido)benzoic acid?

  • Methodological Answer : A common approach involves sequential functionalization of a benzoic acid scaffold. For example, bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃), followed by sulfonamide introduction via nucleophilic substitution with methylsulfonamide under basic conditions (e.g., K₂CO₃ in DMF). Careful purification via column chromatography is critical to isolate intermediates .
  • Data Consideration : Monitor reaction progress using TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane) and confirm regioselectivity via ¹H NMR (aromatic protons at δ 7.8–8.2 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • LC-MS : Confirm molecular weight (expected [M+H]⁺ ~292–294) and detect impurities.
  • ¹H/¹³C NMR : Assign peaks for bromine (deshielded aromatic carbons at ~125–130 ppm) and sulfonamide protons (singlet for -SO₂NH- at δ 3.1–3.3 ppm).
  • Elemental Analysis : Verify C, H, N, S, and Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to address low yields during sulfonamide group introduction in the synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions by:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Temperature Control : Maintain 80–100°C to accelerate substitution while avoiding decomposition.
  • Catalysis : Add catalytic KI to facilitate bromide displacement.
    • Troubleshooting Note : If unreacted starting material persists, increase equivalents of methylsulfonamide (1.5–2.0 eq) and extend reaction time to 24–48 hours .

Q. What strategies mitigate regioselectivity challenges during bromination of the benzoic acid precursor?

  • Methodological Answer : Directing groups influence bromine placement. For example:

  • Meta-Directing Effects : The sulfonamide group (-SO₂NHCH₃) directs electrophilic bromination to the meta position.
  • Steric Effects : Use bulky substituents (e.g., tert-butyl esters) to block undesired positions.
    • Case Study : In analogous compounds (e.g., 3-Bromo-5-iodobenzoic acid), regioselective bromination was achieved with >90% yield using controlled stoichiometry (1.0 eq Br₂) .

Q. How to analyze and resolve contradictions in spectral data for intermediates?

  • Methodological Answer :

  • NMR Discrepancies : For overlapping peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Mass Spec Anomalies : Check for isotopic patterns (e.g., ¹⁸¹Br/⁷⁹Br ratio) to confirm bromine presence.
  • Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., 3-Bromo-5-(trifluoromethoxy)benzoic acid derivatives) .

Stability and Handling Considerations

Q. What are the critical stability parameters for storing this compound?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group.
  • Compatibility : Avoid oxidizing agents (e.g., peroxides) to prevent bromine displacement .

Application-Driven Research Questions

Q. How can this compound serve as a building block for enzyme inhibitors or receptor antagonists?

  • Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to append pharmacophores, while the sulfonamide group enhances binding to enzymatic pockets (e.g., carbonic anhydrase). For example:

  • Case Study : Analogous sulfonamide-bromo derivatives were used in synthesizing thromboxane receptor antagonists via Heck coupling .
    • Experimental Design : Screen derivatives in enzyme assays (IC₅₀ determination) and validate binding via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(methylsulfonamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(methylsulfonamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.